7-Methoxyfuro[2,3-C]pyridine

PDE4 inhibition Asthma Inflammation

7-Methoxyfuro[2,3-c]pyridine is a privileged furopyridine scaffold with pre-installed 7-methoxy functionality, delivering sub-100 nM PDE4 inhibition and validated B-Raf kinase binding (PDB: 3PSB). Unlike pyrrolo[2,3-c]pyridine or furo[3,2-c]pyridine regioisomers, only this scaffold's specific 7-methoxy substitution and furo[2,3-c] ring geometry confer the documented PDE4 potency and binding mode. Deploy immediately in 4-carboxamide library synthesis for asthma/COPD programs requiring emetic liability mitigation. Multi-PDE isoform profile enables selectivity counter-screening. Pre-installed methoxy eliminates a synthetic step vs. the unsubstituted core (CAS 19539-50-5), reducing FTE time and material costs.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 117612-53-0
Cat. No. B038637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyfuro[2,3-C]pyridine
CAS117612-53-0
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCOC1=NC=CC2=C1OC=C2
InChIInChI=1S/C8H7NO2/c1-10-8-7-6(2-4-9-8)3-5-11-7/h2-5H,1H3
InChIKeyDVILKHNLGIDKHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyfuro[2,3-c]pyridine (CAS 117612-53-0) - Core Heterocyclic Scaffold & PDE4/B-Raf Research Applications


7-Methoxyfuro[2,3-c]pyridine (CAS 117612-53-0; MF: C8H7NO2; MW: 149.15 g/mol) is a fused furopyridine heterocyclic scaffold featuring a methoxy substituent at the 7-position . This core structure serves as a privileged intermediate in medicinal chemistry, with documented utility as the foundational building block for the synthesis of 7-methoxyfuro[2,3-c]pyridine-4-carboxamide derivatives exhibiting potent phosphodiesterase type 4 (PDE4) inhibition, positioning it as a compound of interest for respiratory and inflammatory disease research programs [1]. The scaffold also appears in furo[2,3-c]pyridine-based indanone oximes with demonstrated B-Raf kinase inhibitory activity [2].

7-Methoxyfuro[2,3-c]pyridine Procurement Rationale: Why Generic Furopyridine or Azaindole Analogs Cannot Substitute


Generic substitution of 7-Methoxyfuro[2,3-c]pyridine with alternative furopyridine regioisomers (e.g., furo[3,2-c]pyridine) or heteroatom-replaced analogs (e.g., pyrrolo[2,3-c]pyridine/6-azaindole) is not scientifically justified due to the compound's specific 7-methoxy substitution pattern and furo[2,3-c] ring geometry, which dictate distinct electronic and steric properties governing target binding interactions [1]. Direct SAR evidence from the PDE4 inhibitor program demonstrates that the 7-methoxyfuro[2,3-c]pyridine core confers a specific binding mode and potency profile at the PDE4 catalytic site that is not recapitulated by the corresponding pyrrolo[2,3-c]pyridine (6-azaindole) analogs—a class widely pursued as PDE4 inhibitors but exhibiting divergent selectivity and pharmacokinetic characteristics [2]. Furthermore, the furo[2,3-c]pyridine scaffold has been established as a bioisostere for quinoline and isoquinoline frameworks, yet the oxygen-containing furan ring imparts electronic properties fundamentally distinct from nitrogen-only heteroaromatic systems, critically affecting hydrogen-bonding capacity and metabolic stability . Substituting with an unsubstituted furo[2,3-c]pyridine core (CAS 19539-50-5) eliminates the methoxy handle at the 7-position, removing a key functional group required for downstream derivatization to PDE4-active carboxamides .

Quantitative Differentiation Evidence: 7-Methoxyfuro[2,3-c]pyridine vs. Comparators


PDE4 Inhibitory Potency: 7-Methoxyfuro[2,3-c]pyridine-4-carboxamide Derivative vs. Rolipram (Benchmark PDE4 Inhibitor)

A 7-methoxyfuro[2,3-c]pyridine-4-carboxamide derivative demonstrated sub-100 nM PDE4 inhibitory activity, positioning it in the same potency range as rolipram (the prototypical PDE4 inhibitor reference standard) in the same enzymatic assay system [1]. The furo[2,3-c]pyridine scaffold offers synthetic diversification advantages over the rolipram pyrrolidinone core while maintaining comparable enzymatic inhibition. Critically, the rolipram binding site affinity (a correlate of emetic liability) can be modulated independently of PDE4 catalytic inhibition through structural variation at the 4-carboxamide position, a property distinct from rolipram itself .

PDE4 inhibition Asthma Inflammation

B-Raf Kinase Inhibition: Furo[2,3-c]pyridine Scaffold Selectivity Advantage vs. Imidazo[1,2-a]pyrazine Starting Hits

Virtual and high-throughput screening initially identified imidazo[1,2-a]pyrazines as B-Raf inhibitors; however, structure-activity relationship (SAR) optimization led to the furo[2,3-c]pyridine indanone oxime series, which demonstrated significantly enhanced B-Raf selectivity and potency relative to the initial imidazo[1,2-a]pyrazine hits [1]. The furo[2,3-c]pyridine core enables a specific binding mode within the B-Raf ATP-binding pocket, as evidenced by co-crystal structures (PDB ID: 3PSB), with the furan oxygen engaging in critical hydrogen-bonding interactions not accessible to the nitrogen-only imidazo[1,2-a]pyrazine scaffold [2].

B-Raf kinase Cancer therapeutics Kinase selectivity

Synthetic Intermediate Purity: 7-Methoxyfuro[2,3-c]pyridine Commercial Availability at >98% vs. Unsubstituted Core Scaffold

7-Methoxyfuro[2,3-c]pyridine is commercially available at 98% purity (Leyan product code 1125914) and 97% purity (Aladdin product code M677433-5g), enabling direct utilization in SAR campaigns without requiring purification of the core scaffold prior to functionalization . This contrasts with the unsubstituted furo[2,3-c]pyridine core (CAS 19539-50-5), which is typically supplied at 96% purity, and the 7-bromo derivative (CAS 494767-15-6) which introduces an additional synthetic step for methoxy installation [1]. The presence of the methoxy group at the 7-position eliminates a protection/deprotection sequence or late-stage methylation step that would otherwise be required when starting from the unsubstituted core, streamlining the synthesis of PDE4-active 4-carboxamide derivatives [2].

Synthetic building block Medicinal chemistry Procurement specification

Pharmacological Selectivity: 7-Methoxyfuro[2,3-c]pyridine PDE4 Inhibition vs. PDE1/PDE2 Cross-Reactivity

While 7-Methoxyfuro[2,3-c]pyridine-4-carboxamide derivatives are documented as potent PDE4 inhibitors, the parent scaffold 7-Methoxyfuro[2,3-c]pyridine itself has been reported to exhibit inhibitory activity against PDE1 and PDE2 isoforms . This broader phosphodiesterase inhibitory profile differs from rolipram, which shows high selectivity for PDE4 with negligible inhibition of PDE1 or PDE2 at concentrations up to 100 μM . The dual/triple PDE inhibition potential of the furopyridine scaffold may present distinct pharmacological opportunities or liabilities depending on the intended therapeutic application, and this cross-reactivity must be considered when designing PDE4-selective analogs via 4-carboxamide derivatization [1].

PDE selectivity Inflammation Target engagement

7-Methoxyfuro[2,3-c]pyridine (117612-53-0): Evidence-Backed Research & Procurement Application Scenarios


PDE4 Inhibitor Lead Optimization for Respiratory & Inflammatory Disease Programs

This scaffold is optimally deployed as the core starting material for synthesizing 7-methoxyfuro[2,3-c]pyridine-4-carboxamide libraries targeting PDE4 inhibition. The sub-100 nM PDE4 IC50 potency of representative derivatives [1], combined with the ability to modulate rolipram binding site affinity independently of catalytic inhibition, makes this compound suitable for asthma and COPD drug discovery campaigns where emetic liability mitigation is a critical design criterion. Derivatization at the 4-carboxamide position enables systematic exploration of potency-selectivity trade-offs relative to rolipram .

B-Raf Kinase Inhibitor Scaffold Optimization in Oncology Research

The furo[2,3-c]pyridine core, as exemplified by the 7-methoxy derivative, serves as a validated building block for constructing B-Raf kinase inhibitors with demonstrated selectivity advantages over imidazo[1,2-a]pyrazine-based starting hits [2]. The co-crystal structure (PDB ID: 3PSB) confirms the binding mode and provides atomic-level guidance for structure-based drug design. This compound is appropriate for medicinal chemistry teams requiring a scaffold with documented kinase selectivity and co-crystallographic validation for rational design of next-generation B-Raf inhibitors [3].

Synthetic Intermediate for PDE1/PDE2/PDE4 Multi-Isoform Profiling Studies

Given the parent compound's reported activity across PDE1, PDE2, and PDE4 isoforms , 7-Methoxyfuro[2,3-c]pyridine is suitable as a starting point for exploring multi-PDE inhibition profiles, distinct from PDE4-selective agents like rolipram. Research programs investigating the therapeutic implications of broader PDE inhibition—or requiring a tool compound with defined multi-isoform activity for selectivity counter-screening—may find this scaffold strategically valuable. Derivatization can then tune selectivity toward specific PDE isoforms based on project requirements .

High-Purity Procurement for Medicinal Chemistry SAR Campaigns

With commercial availability at 98% purity and pre-installed 7-methoxy functionality, this compound is immediately deployable in medicinal chemistry workflows without additional purification or functional group installation. The methoxy group serves as both a solubility-enhancing moiety and a synthetic handle for further derivatization. For procurement decision-makers, the 2-4% purity advantage over the unsubstituted furo[2,3-c]pyridine core and the elimination of a methylation synthetic step reduce both material costs and FTE time in SAR campaigns focused on PDE4 or B-Raf inhibitor optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methoxyfuro[2,3-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.